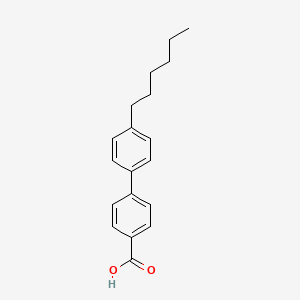

4-(4-Hexylphenyl)benzoic Acid

Description

Significance of Aryl-Substituted Benzoic Acids in Contemporary Materials Science

Aryl-substituted benzoic acids represent a critically important class of organic compounds in modern materials science. Their defining characteristic is the combination of a rigid aromatic core with a carboxylic acid functional group. This structure facilitates the formation of highly ordered states of matter, most notably liquid crystal phases. nih.govmdpi.com The carboxylic acid moiety is particularly significant as it can form strong, directional hydrogen bonds, leading to the self-assembly of molecules into dimers or more extended supramolecular structures. nih.govtandfonline.com This hydrogen bonding is a powerful tool for engineering the thermal and mesomorphic properties of materials. nih.gov

The biphenyl (B1667301) moiety, as seen in 4-(4-hexylphenyl)benzoic acid, is a classic example of a mesogenic (liquid crystal-forming) unit. The pioneering work of George William Gray on cyanobiphenyls in the 1970s demonstrated that the biphenyl structure is an excellent scaffold for creating materials with stable nematic phases at room temperature, which was instrumental in the development of liquid crystal displays (LCDs). wikipedia.orgtandfonline.com Biphenyls provide a desirable balance of structural rigidity and linearity, which is conducive to the formation of anisotropic liquid crystalline phases. nih.gov

In contemporary research, aryl-substituted benzoic acids are not only used for their intrinsic properties but also as versatile intermediates for synthesizing more complex functional molecules. chemicalbook.comrsc.org They are key components in the construction of dendrimers, specialized polymers, and photoresponsive materials. nih.govresearchgate.net The ability to modify both the aromatic core and the terminal groups allows for precise tuning of material properties, making this class of compounds a cornerstone in the development of advanced organic materials for applications ranging from electronics to sensor technology. nih.govscispace.com

Historical Context of this compound in Academic Studies

While a singular, seminal publication marking the first synthesis of this compound is not readily apparent from early literature, its academic origins are deeply rooted in the foundational research on calamitic (rod-like) liquid crystals. The study of 4'-alkyl and 4'-alkoxy substituted biphenyl-4-carboxylic acids was a logical progression from the initial investigations into simpler p-alkoxy benzoic acids, which were among the earliest recognized hydrogen-bonded liquid crystal systems. nih.govmdpi.comijert.org

The work of G. W. Gray and his contemporaries in the mid-20th century laid the theoretical and synthetic groundwork for understanding how molecular structure dictates liquid crystalline behavior. wikipedia.orgoup.com Their systematic studies on homologous series of mesogenic compounds, including various biphenyl derivatives, established crucial structure-property relationships. tandfonline.comoup.com For instance, they demonstrated that the length of terminal alkyl chains significantly influences the type of mesophase (e.g., nematic or smectic) and the temperature range over which it is stable. oup.com

The synthesis of biphenyl carboxylic acids became more refined with the advent of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov However, earlier methods often involved multi-step processes, for example, the reaction of a biphenyl precursor with a chloroacetyl group followed by oxidation to form the carboxylic acid. chemicalbook.com The study of compounds like this compound was driven by the quest for new liquid crystal materials with specific properties, such as a broad nematic range and suitability for creating mixtures for display applications. epo.org

Current Research Landscape and Emerging Trajectories of this compound

The current research landscape for this compound and its derivatives continues to be vibrant, with a primary focus on its application in liquid crystals and a growing interest in other advanced materials. As a mesogenic compound, it is known to form liquid crystalline phases, including smectic and nematic phases, upon heating. evitachem.com The long hexyl chain aids in the molecular alignment necessary for these anisotropic states. evitachem.com

Recent studies often utilize this compound not as a standalone material but as a crucial component in more complex supramolecular or polymeric systems. For example, it can be incorporated into photoresponsive materials. Research on azobenzene-containing liquid crystal dimers, which have a similar rigid-flexible structure, shows that the biphenyl moiety is a key element in creating materials whose phase transitions can be controlled by light. researchgate.netresearchgate.net This opens up possibilities for applications in optical switching and data storage.

Furthermore, the principles learned from the study of benzoic acid-based liquid crystals are being extended to the development of novel polymers and organic electronics. Benzoic acid derivatives can be segregated within the crystalline structures of polymers like syndiotactic polystyrene, which allows for the creation of functional polymer composites with tailored properties. While not directly involving this compound, this research highlights an emerging trajectory for this class of compounds. The integration of such molecules into polymer matrices could lead to new materials for sensors, separation membranes, and flexible electronic devices. rsc.orgscispace.comsci-hub.se The fundamental structure of this compound, with its combination of a rigid, polarizable core and a flexible tail, remains a highly relevant motif in the ongoing design of sophisticated organic materials.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₂O₂ | nih.gov |

| Molecular Weight | 282.4 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 59662-48-5 | nih.gov |

Table 2: Associated Compound Names

| Compound Name |

|---|

| This compound |

| 4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid |

| 4-n-Hexylbiphenyl-4'-carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hexylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19(20)21/h7-14H,2-6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJCBWVSXWIGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543689 | |

| Record name | 4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-48-5 | |

| Record name | 4-(4′-Hexylphenyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Hexylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 4 Hexylphenyl Benzoic Acid

Established Synthetic Pathways for 4-(4-Hexylphenyl)benzoic Acid

The synthesis of this compound can be achieved through several established routes, primarily involving the strategic formation of the biphenyl (B1667301) core and the introduction or modification of the functional groups.

Friedel-Crafts Acylation and Subsequent Oxidation Routes

A classic and versatile method for synthesizing aryl ketones, the Friedel-Crafts acylation, serves as a key step in a multi-stage synthesis of this compound. sigmaaldrich.combyjus.commasterorganicchemistry.com This pathway typically begins with a pre-formed biphenyl or by constructing the biphenyl system first.

The general mechanism of Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The Lewis acid activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion. This electrophile then attacks the aromatic ring, resulting in a monoacylated product. byjus.commasterorganicchemistry.com

In a plausible route to this compound, the synthesis would start with 4-hexylbiphenyl. This intermediate would undergo Friedel-Crafts acylation with an acetylating agent like acetyl chloride to produce 4-acetyl-4'-hexylbiphenyl. The final step involves the oxidation of the methyl ketone group to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄), analogous to methods used for synthesizing other biphenyl carboxylic acids. chemicalbook.com

Table 1: Friedel-Crafts Acylation and Oxidation Route

| Step | Reactants | Reagents | Key Intermediate/Product |

| Acylation | 4-Hexylbiphenyl, Acetyl Chloride | Lewis Acid (e.g., AlCl₃) | 4-Acetyl-4'-hexylbiphenyl |

| Oxidation | 4-Acetyl-4'-hexylbiphenyl | Oxidizing Agent (e.g., KMnO₄) | This compound |

Direct Alkylation Approaches

Direct alkylation methods provide an alternative strategy, often leveraging modern cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, known for its high yields and tolerance of various functional groups.

This approach would involve the palladium-catalyzed cross-coupling of a phenylboronic acid derivative with an aryl halide. For the synthesis of this compound, two primary combinations of reactants are feasible:

The coupling of 4-hexylphenylboronic acid with 4-bromobenzoic acid.

The coupling of (4-carboxyphenyl)boronic acid with 1-bromo-4-hexylbenzene.

Both variations are capable of efficiently forming the C-C bond between the two phenyl rings to yield the final product directly. This method is highly valued for its directness compared to the multi-step acylation-oxidation route.

Another potential, though less direct, pathway involves the alkylation of specific precursor molecules. For instance, processes have been developed where furan-derived compounds react with benzene (B151609) to form a biphenyl intermediate, which can then be further modified through alkylation and oxidation to yield biphenyl carboxylic acids. google.com

Synthesis of Analogs and Functionalized Derivatives Incorporating the 4-(4-Hexylphenyl) Moiety

The 4-(4-Hexylphenyl) moiety is a key structural element in a variety of functional molecules. By chemically modifying the carboxylic acid group or building upon the biphenyl framework, researchers have developed a range of derivatives with tailored properties for specific applications.

Chiral Additives Derived from 4-(4-Hexylphenyl)phenyl-Containing Structures

The incorporation of the 4-(4-hexylphenyl)phenyl structure into larger, more complex molecules has led to the development of novel chiral additives, particularly for use in liquid crystal systems. mdpi.comresearchgate.net These additives can induce a chiral nematic phase when doped into a nematic liquid crystal matrix. mdpi.comnih.gov

An example of such a derivative is (2R)-(+)-2-[4-[2-Chloro-4-(4-hexylphenyl)phenyl]phenoxy]propanoic acid . mdpi.comresearchgate.netdntb.gov.ua This complex chiral molecule is synthesized from a 3,6-disubstituted cyclohex-2-enone precursor. mdpi.com Studies have shown that doping a nematic liquid crystal with this specific chiral additive results in a lowering of the nematic-to-isotropic transition temperature (TNI). mdpi.comresearchgate.netnih.gov The observed effects are attributed to the size, shape, and compatibility of the additive molecule within the liquid crystal host matrix. mdpi.comnih.gov

Table 2: Example of a Chiral Additive

| Compound Name | Structure | Application |

| (2R)-(+)-2-[4-[2-Chloro-4-(4-hexylphenyl)phenyl]phenoxy]propanoic Acid | A complex chiral molecule containing the 4-hexylphenylphenyl moiety. | Chiral dopant in nematic liquid crystals to induce a chiral nematic phase. mdpi.comnih.gov |

Benzoic Acid Esters and Amides Featuring 4-(4-Hexylphenyl) Moieties

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental reactions in organic synthesis. organic-chemistry.orgnih.gov These derivatizations are used to create new molecules with distinct physical and chemical properties.

Esters are typically synthesized via Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic catalysis. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. An example of a complex ester incorporating the 4-hexylphenyl group is Benzoic acid, 4-[(4-cyanobenzoyl)oxy]-3-methoxy-, 4-hexylphenyl ester , where the 4-hexylphenyl group is part of the alcohol moiety used in the esterification. cymitquimica.com

Amides are formed by the reaction of the carboxylic acid with an amine. This condensation can be promoted by coupling agents or by first converting the carboxylic acid to its acyl chloride derivative, which then reacts with the amine. google.comnih.gov While no direct amide derivatives of this compound were found in the provided context, their synthesis follows these standard, well-established protocols. For example, reacting this compound with aniline (B41778) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would yield the corresponding anilide.

Table 3: Ester and Amide Derivatization

| Derivative Type | General Synthetic Method | Example Moiety Application |

| Ester | Reaction of the carboxylic acid with an alcohol (e.g., via Fischer esterification or acyl chloride). organic-chemistry.org | The 4-hexylphenyl group can be part of the alcohol component, as in Benzoic acid, 4-[(4-cyanobenzoyl)oxy]-3-methoxy-, 4-hexylphenyl ester. cymitquimica.com |

| Amide | Reaction of the carboxylic acid with an amine (e.g., using coupling agents or via an acyl chloride). google.comnih.gov | The 4-hexylphenyl group is present in complex amide structures such as 4-((2-(4-Hexylphenyl)-2-oxoethyl)amino)benzoic Acid. nih.gov |

Azobenzene-Linked Derivatives for Photoresponsive Systems

The integration of the 4-(4-hexylphenyl) group into azobenzene (B91143) structures has led to the creation of photoresponsive materials. Azobenzene derivatives are known for their ability to undergo reversible trans-cis isomerization upon exposure to light, a property that makes them ideal for use as molecular switches. researchgate.netnih.gov

A specific example is 11-[4-(4-hexylphenyl)azo]phenoxyundecanoic acid . researchgate.net This molecule is an amphiphilic azobenzene carboxylic acid that has been studied in Langmuir-Blodgett films. These films can be prepared as polyion complexes, and their photoisomerization behavior is of significant interest. In these systems, the aggregation of the azobenzene units can be controlled, which in turn influences the reversible photoisomerization process. researchgate.net The synthesis of such molecules often involves a Mills reaction or other coupling strategies to form the central N=N azo linkage. uni-bayreuth.de

Table 4: Example of an Azobenzene-Linked Derivative

| Compound Name | Structure | Key Research Finding |

| 11-[4-(4-hexylphenyl)azo] phenoxyundecanoic acid | An azobenzene core linking a 4-hexylphenyl group to a phenoxyundecanoic acid tail. | Forms photoresponsive Langmuir-Blodgett films where aggregation and reversible photoisomerization can be controlled. researchgate.net |

Integration of 4-(4-Hexylphenyl) Moieties into Polycyclic Aromatic Hydrocarbon Chromophores

The incorporation of 4-(4-hexylphenyl) moieties into polycyclic aromatic hydrocarbon (PAH) chromophores represents a significant strategy in the development of advanced materials, particularly for applications in organic electronics. The hexylphenyl groups enhance the solubility of the large, often sparingly soluble, PAH cores in common organic solvents, facilitating their processing and characterization. Furthermore, these aliphatic side chains can influence the solid-state packing of the molecules, which in turn affects their electronic and photophysical properties. A notable example of this approach is the synthesis of a nonacyclic aromatic hydrocarbon, 9,19-dihydrodinaphtho[3,2,1-de:3′,2′,1′-op]pentacene, functionalized with four 4-hexylphenyl groups. researchgate.netd-nb.info This core, referred to as THPDNP, serves as a building block for metal-free organic photosensitizers used in dye-sensitized solar cells (DSSCs). d-nb.infonih.gov

A critical step in this synthesis is the carbonyl addition of the Grignard reagent, (4-hexylphenyl)magnesium bromide, to diethyl 2,5-di(anthracen-9-yl)terephthalate. This reaction is followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization to yield the final PAH core, 9,9,19,19-tetrakis(4-hexylphenyl)-9,19-dihydrodinaphtho[3,2,1-de:3′,2′,1′-op]pentacene (THPDNP). d-nb.infonih.gov

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |

| 1 | 2-(anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | diethyl 2,5-dibromoterephthalate | Suzuki-Miyaura cross-coupling | diethyl 2,5-di(anthracen-9-yl)terephthalate | Good |

| 2 | diethyl 2,5-di(anthracen-9-yl)terephthalate | (4-hexylphenyl)magnesium bromide | Carbonyl addition | bis-tertiary alcohol intermediate | - |

| 3 | bis-tertiary alcohol intermediate | Amberlyst 15 (solid acid catalyst) | Intramolecular Friedel-Crafts cyclization | 9,9,19,19-tetrakis(4-hexylphenyl)-9,19-dihydrodinaphtho[3,2,1-de:3′,2′,1′-op]pentacene (THPDNP) | - |

The successful synthesis of THPDNP was confirmed through comprehensive characterization techniques. nih.gov The data obtained from these analyses are crucial for verifying the structure and purity of this complex PAH chromophore.

| Characterization Technique | Data for 9,9,19,19-tetrakis(4-hexylphenyl)-9,19-dihydrodinaphtho[3,2,1-de:3′,2′,1′-op]pentacene (THPDNP) |

| ¹³C NMR (100 MHz, THF-d₈, δ) | 145.24, 143.26, 143.01, 141.45, 133.77, 133.14, 132.76, 131.85, 130.92, 129.21, 128.58, 128.20, 128.09, 127.95, 127.63, 127.44, 125.81, 125.39, 60.79, 36.15, 32.49, 32.06, 29.91, 23.27, 14.20 |

| HR-MS (MALDI-TOF) m/z | Calculated for C₈₄H₈₆: 1094.67295; Found: 1094.67069 |

| Elemental Analysis | Calculated for C₈₄H₈₆: C, 92.09%; H, 7.91%; Found: C, 92.10%; H, 7.92% |

The THPDNP chromophore, bearing the 4-(4-hexylphenyl) moieties, is subsequently derivatized to create donor-acceptor organic photosensitizers. d-nb.info This is achieved by functionalizing the PAH core with diarylamines and 4-(7-ethynylbenzo[c] researchgate.netd-nb.infodp.techthiadiazol-4-yl)benzoic acid. d-nb.info The resulting dyes have demonstrated high power conversion efficiencies in DSSCs, highlighting the successful integration of the 4-(4-hexylphenyl) groups in designing effective optoelectronic materials. d-nb.info

Molecular and Supramolecular Architecture of 4 4 Hexylphenyl Benzoic Acid

Crystallographic Investigations and Solid-State Polymorphism of 4-(4-Hexylphenyl)benzoic Acid and its Derivatives

Crystallographic studies reveal that carboxylic acids, like this compound, commonly form cyclic dimer structures in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups. scispace.comnih.gov This dimerization is a key feature of their supramolecular assembly. The specific packing of these dimers can lead to different crystalline forms, a phenomenon known as polymorphism. researchgate.netwiley-vch.de The solid-state modification of a substance can influence its physical properties. researchgate.netwiley-vch.de For instance, in some related compounds, one crystalline form may melt into a liquid crystalline phase, while another melts directly into an isotropic liquid at a higher temperature. researchgate.net

The structure of the alkyl chain and other substituents on the benzoic acid core can significantly influence the resulting solid-state architecture. For example, studies on related benzoic acid derivatives have shown the formation of various mesophases, such as nematic and smectic phases, depending on the molecular structure. researchgate.net The interplay between the molecular form and its assembly is crucial in determining the material's properties. wiley-vch.de

Theoretical and Computational Studies of this compound

Theoretical and computational methods provide valuable insights into the molecular properties and intermolecular interactions of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular geometry and electronic structure of molecules like this compound. dergipark.org.trajgreenchem.com DFT calculations, often using basis sets like 6-311G(d,p), can determine optimized molecular structures, vibrational frequencies, and other electronic properties. dergipark.org.tr For benzoic acid and its derivatives, DFT studies have been employed to understand the stability of different conformations, such as the cis and trans isomers of the carboxylic acid group, with the cis conformation generally being more stable. scispace.com

DFT calculations have also been used to explore the electronic properties of molecules with similar structural motifs. For instance, in a study of IDIC(tetrakis(4-hexylphenyl)), the HSEH1PBE functional was found to provide DFT Frontier Molecular Orbital (FMO) energies that best matched experimental values obtained from cyclic voltammetry. arxiv.org These calculations are crucial for understanding how chemical modifications affect the electronic behavior of the molecule. arxiv.org

Table 1: Calculated Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H22O2 | nih.gov |

| Molecular Weight | 282.4 g/mol | nih.gov |

| XLogP3 | 6.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique that helps in understanding and predicting the chemical reactivity of a molecule. researchgate.net The MEP map visualizes the electrostatic potential on the van der Waals surface of a molecule, with different colors representing regions of varying electron density. researchgate.netpsu.edu Electron-rich areas, which are susceptible to electrophilic attack, are typically shown in red, while electron-poor regions, prone to nucleophilic attack, are depicted in blue. researchgate.net

For benzoic acid, MEP analysis has been used to identify the electron-rich regions associated with the lone pair electrons of the oxygen atoms and the π-cloud of the aromatic ring. researchgate.net This information is valuable for predicting how this compound will interact with other molecules. The MEP can also be used to quantify the inductive effect of substituents on the benzoic acid ring. psu.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. For a molecule similar in structure, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. nih.gov FMO analysis is a key component of understanding the electronic behavior of conjugated systems like this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in different types of interactions, such as hydrogen bonds and van der Waals forces. nih.gov

For a related biphenyl (B1667301) carboxylic acid derivative, Hirshfeld surface analysis revealed that the dominant intermolecular contacts were H···H, C···H/H···C, and O···H/H···O interactions, which contributed significantly to the crystal packing. nih.gov This type of analysis provides a detailed picture of the supramolecular assembly of this compound in the solid state.

Energy Cost Analysis of Intramolecular Rotation and Hydrogen Bond Torsion in Benzoic Acid Amphiphiles

The flexibility of the this compound molecule is a key determinant of its conformational landscape and, consequently, its self-assembly behavior. Theoretical studies on similar benzoic acid-based amphiphiles have explored the energy costs associated with intramolecular rotations and the torsion of hydrogen bonds in dimer formation. researchgate.netnih.gov

DFT calculations have been used to estimate the energy barriers for the rotation of the carboxylic acid headgroup and the twisting of the hydrogen bonds that switch between cyclic and acyclic dimer motifs. researchgate.netnih.gov These energetic considerations are crucial for understanding how the molecule can adopt different shapes and how these shapes influence the geometry of the resulting aggregates. For example, in one study, the interplay between intramolecular rotation and hydrogen bond torsion was shown to direct the formation of ellipsoidal versus spherical assemblies. researchgate.netnih.gov The energy cost associated with partitioning the peptide bonds of unfolded peptides into membrane interfaces is unfavorable, but this cost is significantly reduced when these bonds participate in hydrogen bonds. nih.gov

Self-Assembly Mechanisms and Supramolecular Chemistry of this compound Analogs

The molecular and supramolecular architecture of this compound and its analogs is predominantly governed by the principles of self-assembly, where non-covalent interactions drive the spontaneous organization of molecules into well-defined, stable structures. The interplay of hydrogen bonding, aromatic interactions, and van der Waals forces dictates the formation of intricate networks, dimers, and higher-order aggregates, as well as their behavior at interfaces and on solid substrates.

Hydrogen Bonding Networks in Carboxylic Acid Assemblies

Hydrogen bonding is a fundamental and highly directional interaction that plays a pivotal role in the supramolecular chemistry of carboxylic acids, including analogs of this compound. The carboxyl group (-COOH) is a versatile functional group capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for the formation of robust and predictable hydrogen-bonding motifs.

In the solid state and in non-polar solvents, carboxylic acids typically form cyclic dimers through a pair of O-H···O=C hydrogen bonds. thno.org This dimeric structure is a particularly stable arrangement due to the cooperative nature of the two hydrogen bonds. Theoretical studies on substituted benzoic acid dimers have shown that the strength of these hydrogen bonds can be influenced by the nature of the substituent on the phenyl ring. conicet.gov.ar Electron-donating groups tend to enhance the stability of the hydrogen-bonded dimers. conicet.gov.ar For analogs like 4-alkylphenylbenzoic acids, the alkyl group acts as a weak electron-donating group, thereby influencing the hydrogen bond strength.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying hydrogen bonding in carboxylic acid assemblies. The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the involved functional groups. researchgate.netrsc.org Specifically, the O-H stretching vibration, which appears as a broad band in the region of 2500-3300 cm⁻¹ for the dimer, is significantly red-shifted compared to the sharp peak of the free monomer. researchgate.net Similarly, the C=O stretching vibration is also affected, typically shifting to a lower frequency upon dimerization. The analysis of these spectral features provides insights into the extent and nature of hydrogen bonding within the molecular assembly. rsc.org In mixtures containing 4-alkoxybenzoic acids and other molecules, FTIR studies have revealed the coexistence of various species, including monomers, dimers, and oligomers, with their relative populations being temperature-dependent. researchgate.net

Formation of Dimers and Higher-Order Aggregates

The dimerization of carboxylic acids is a well-established phenomenon driven by the strong and directional nature of the hydrogen bonds between the carboxyl groups. thno.orgwikipedia.org In the case of this compound and its analogs, the formation of a cyclic dimer is the primary mode of association in the gas phase and in non-polar environments. This dimerization effectively doubles the molecular weight and creates a more rigid, elongated supramolecular unit. d-nb.info

Beyond simple dimerization, these molecules can form higher-order aggregates. The driving forces for this extended aggregation include not only the residual hydrogen-bonding capabilities but also π-π stacking interactions between the aromatic phenyl rings and van der Waals interactions between the alkyl chains. The interplay of these forces can lead to the formation of various structures, from simple stacks of dimers to more complex, ordered assemblies.

The length of the alkyl chain in 4-alkylphenylbenzoic acid analogs plays a significant role in the stability and structure of these higher-order aggregates. Longer alkyl chains lead to stronger van der Waals interactions, which can promote more ordered packing. nih.gov Computational studies have shown that while hydrogen bonding is the primary driver for dimerization, hydrophobic interactions become increasingly important for the aggregation of carboxylic acids with longer alkyl chains in aqueous environments. nih.gov

Dynamic Light Scattering (DLS) can be employed to study the formation of aggregates in solution. For instance, a synthetic amino acid with aromatic and aliphatic moieties was shown to form aggregates with an average size of several hundred nanometers. mdpi.com The aggregation of α-synuclein, a protein implicated in Parkinson's disease, is also known to be influenced by the presence of interfaces and the formation of higher-order structures. nih.govcam.ac.uk While not directly on the target compound, these studies highlight the techniques and principles applicable to understanding the aggregation of complex organic molecules.

The table below summarizes the key interactions and resulting structures in the aggregation of this compound analogs.

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | Carboxyl groups (-COOH) | Cyclic Dimers, Catemers (Chains) |

| π-π Stacking | Phenyl rings | Stacked Dimers, Ordered Aggregates |

| Van der Waals | Hexyl chains | Stabilized Higher-Order Aggregates |

Interfacial Aggregation and Monolayer Formation

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head group and hydrophobic biphenyl and hexyl tail, makes it surface-active. At the air-water interface, these molecules can spontaneously assemble to form a monomolecular layer, known as a Langmuir film. wikipedia.orgbruker-nano.jp In such a film, the hydrophilic carboxyl groups are oriented towards the water subphase, while the hydrophobic tails are directed towards the air.

The behavior of these molecules at the interface can be studied using a Langmuir-Blodgett trough, which allows for the compression of the monolayer while monitoring the surface pressure. The resulting pressure-area isotherm provides valuable information about the packing density, phase transitions, and stability of the monolayer. nih.gov For example, the aggregation behavior of polystyrene-b-poly(acrylic acid) at the air-water interface has been shown to be dependent on the subphase pH and the block copolymer composition. researchgate.net While a different system, the principles of interfacial aggregation are similar.

The aggregation state of molecules within the Langmuir film can be visualized using techniques like Brewster Angle Microscopy (BAM). The formation of domains and other ordered structures within the monolayer can be observed as the film is compressed. rsc.org The presence of ions in the subphase can also influence the packing and stability of the monolayer by interacting with the carboxylic acid head groups. diva-portal.org The aggregation of proteins like α-synuclein is also significantly promoted at the air-water interface, highlighting the general importance of interfaces in molecular self-assembly. nih.gov

The table below details the characteristics of Langmuir films formed by amphiphilic benzoic acid analogs.

| Property | Description | Measurement Technique |

| Molecular Orientation | Hydrophilic head towards water, hydrophobic tail towards air. | Langmuir-Blodgett Trough, Spectroscopy |

| Packing Density | Area per molecule, which changes with surface pressure. | Pressure-Area Isotherm |

| Phase Transitions | Changes from gas-like to liquid-like to solid-like states upon compression. | Pressure-Area Isotherm, BAM |

| Domain Formation | Formation of ordered aggregates within the monolayer. | Brewster Angle Microscopy (BAM) |

Fabrication of Self-Assembled Monolayers (SAMs) on Substrates Utilizing Related Benzoic Acid Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a solid substrate. Benzoic acid derivatives, and more commonly alkanethiols with carboxylic acid terminal groups, are widely used to form SAMs on various surfaces, particularly on metal substrates like gold (Au) and silver (Ag). researchgate.netnih.gov

For carboxylic acid-terminated molecules, the carboxyl group can serve as the anchor to the substrate. The adsorption of 4-mercaptobenzoic acid on Au(111) has been shown to occur via a thiolate bond, leading to the formation of a well-ordered monolayer. conicet.gov.ar In the case of oligophenylene dicarboxylic acids on silver, the molecules adopt an upright orientation, anchored by one carboxylate group, while the other terminal carboxyl group is free at the SAM-air interface. mdpi.com This orientation is crucial for controlling the surface properties of the substrate.

The structure and quality of the SAM are influenced by several factors, including the nature of the substrate, the solvent used for deposition, the concentration of the molecule, and the immersion time. nih.gov Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing the structure of SAMs at the molecular level. bruker-nano.jpnih.govnih.gov STM studies have revealed the formation of highly crystalline layers with dense molecular packing for various benzoic acid derivatives on silver surfaces. mdpi.com The intermolecular interactions, such as hydrogen bonding and van der Waals forces between the adsorbed molecules, play a significant role in the ordering of the SAM. mdpi.com

The table below outlines the key aspects of SAM formation using benzoic acid derivatives.

| Parameter | Description | Characterization Techniques |

| Substrate | Typically gold (Au) or silver (Ag) for thiol-terminated derivatives. | STM, XPS |

| Anchor Group | Carboxyl (-COOH) or Thiol (-SH) group. | XPS, FTIR |

| Molecular Orientation | Typically upright to maximize packing density. | NEXAFS, FTIR |

| Ordering | Formation of crystalline, well-ordered domains. | STM, LEED |

| Surface Properties | Determined by the terminal functional group of the SAM. | Contact Angle Measurement |

Liquid Crystalline Properties and Mesophase Behavior of 4 4 Hexylphenyl Benzoic Acid Derivatives

Characterization of Liquid Crystalline Phases Induced by 4-(4-Hexylphenyl)benzoic Acid Derivatives

The introduction of this compound moieties into molecular structures gives rise to a variety of liquid crystalline phases, each with distinct optical and physical properties. The characterization of these phases is crucial for understanding their potential applications in advanced optical and electronic devices.

Nematic and Chiral Nematic Mesophases

The nematic (N) phase, characterized by long-range orientational order of the constituent molecules but no positional order, is a common mesophase observed in derivatives of this compound. When a chiral center is introduced, either within the mesogenic molecule itself or through the addition of a chiral dopant, a chiral nematic (N*) or cholesteric phase can be formed. derpharmachemica.com In this phase, the director, which represents the average orientation of the molecules, twists in a helical fashion.

A notable example involves the use of (2R)-(+)-2-[4-[2-Chloro-4-(4-hexylphenyl)phenyl]phenoxy]propanoic acid as a chiral additive. When introduced into a nematic liquid crystal matrix, this derivative effectively transfers its molecular chirality to the macroscopic phase, inducing a chiral nematic structure. The efficiency of this chirality transfer is a key parameter in the design of materials for applications such as selective reflection and electro-optical switching. The helical twisting power of such chiral dopants is a critical factor in determining the pitch of the resulting cholesteric helix.

Smectic Phases (SmA, SmC, Modulated SmC)

At lower temperatures, derivatives of this compound can exhibit more ordered smectic (Sm) phases, which possess a layered structure in addition to orientational order. The smectic A (SmA) phase is the least ordered of the smectic phases, with the molecules aligned perpendicularly to the layer planes. In the smectic C (SmC) phase, the molecules are tilted with respect to the layer normal.

The formation and stability of these smectic phases are highly dependent on the molecular architecture, particularly the length of the terminal alkyl chains. For instance, in homologous series of related benzoic acid derivatives, an increase in the alkyl chain length often promotes the formation of smectic phases over nematic phases. nih.gov

Modulated smectic C phases, such as the chiral smectic C (SmC*) phase, are of particular interest due to their ferroelectric properties. The introduction of chirality into a SmC phase can lead to a spontaneous polarization, making the material responsive to external electric fields. While direct examples of modulated SmC phases in this compound derivatives are not extensively documented in readily available literature, the principles of inducing such phases through chiral modification are well-established in the broader field of liquid crystal research.

Frustrated Phases and Their Formation in Related Liquid Crystal Systems

In highly chiral liquid crystal systems, the competition between the tendency to form a helical superstructure and the constraints of a layered or columnar ordering can lead to the formation of "frustrated phases" such as Blue Phases (BP) and Twist Grain Boundary (TGB) phases. These phases are characterized by complex, three-dimensional defect structures.

While specific instances of frustrated phases induced solely by this compound derivatives are not prominently reported, the introduction of chiral dopants containing the 4-(4-hexylphenyl) moiety into a suitable liquid crystal host could potentially lead to the formation of such phases. The formation of Blue Phases, for example, typically occurs in a narrow temperature range between the chiral nematic and isotropic liquid phases and is favored by a short cholesteric pitch, which can be achieved by using chiral dopants with high helical twisting power.

Influence of Molecular Structure and Chirality on Mesogenic Properties

Effect of Chiral Additives Incorporating 4-(4-Hexylphenyl) Moieties on Liquid Crystal Matrix

Chiral additives containing the 4-(4-hexylphenyl) moiety can significantly influence the properties of a nematic liquid crystal matrix. As demonstrated with (2R)-(+)-2-[4-[2-Chloro-4-(4-hexylphenyl)phenyl]phenoxy]propanoic acid, the introduction of such a chiral dopant can induce a chiral nematic phase. The extent of this induction and the resulting properties of the chiral nematic phase are dependent on the concentration and the helical twisting power of the additive.

The table below summarizes the effect of adding a chiral additive (CA) containing a 4-(4-hexylphenyl) moiety to a nematic liquid crystal matrix (LMN).

| Property | Observation |

|---|---|

| Phase Induction | Induces a chiral nematic (N*) phase in the achiral nematic matrix. |

| Helical Twisting Power (HTP) | The additive exhibits a specific HTP, which determines the pitch of the induced helical structure. |

| Compatibility | The compatibility of the chiral additive with the nematic matrix influences the stability and uniformity of the resulting mesophase. |

Correlation Between Molecular Shape, Size, and Compatibility with Nematic Matrices

The compatibility and effectiveness of a dopant within a nematic matrix are strongly correlated with its molecular shape and size. For a derivative of this compound to be an effective chiral dopant, its molecular structure must be compatible with the host liquid crystal molecules.

The size of the molecule also plays a role. A dopant that is significantly larger or smaller than the host molecules may disrupt the nematic ordering, leading to phase separation or a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Therefore, a careful balance of molecular shape and size is necessary to achieve the desired mesogenic properties and ensure good compatibility with the nematic matrix.

Advanced Characterization Techniques in Liquid Crystal Research of this compound Systems

The investigation of liquid crystalline materials, including derivatives of this compound, relies on a suite of advanced analytical techniques to elucidate their complex phase behavior and structural organization. These methods provide critical data on transition temperatures, thermodynamic properties, and the specific arrangement of molecules within different mesophases. The primary techniques employed for this purpose are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an essential and accessible technique for the initial identification and characterization of liquid crystal mesophases. By observing a thin sample of the material between two crossed polarizers, the anisotropic nature of liquid crystals results in birefringence, producing unique optical textures that are characteristic of specific mesophase structures.

When derivatives of this compound are heated from their crystalline solid state, they transition into liquid crystalline phases, which can be identified by the appearance of these distinct textures. Upon cooling from the isotropic liquid phase, the formation of mesophases is observed as droplets or domains that grow and coalesce. For instance, nematic phases typically exhibit a schlieren texture with dark brushes, while smectic phases often show focal conic fan or mosaic textures. researchgate.netresearchgate.net The observation of these textures allows for the preliminary identification of the types of mesophases present and the temperatures at which transitions occur. For example, studies on related n-alkanoyloxy benzoic acids have successfully used POM to identify smectic C (SmC) phases based on their characteristic textures. nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to quantify the thermodynamics of phase transitions in liquid crystals. researchgate.net By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can determine the temperatures and enthalpy changes (ΔH) associated with transitions between the crystalline, liquid crystalline, and isotropic liquid phases. researchgate.netresearchgate.net

A typical DSC thermogram for a liquid crystalline benzoic acid derivative will show distinct peaks corresponding to these transitions. Endothermic peaks on a heating scan represent transitions to higher-ordered states (e.g., crystal to smectic, smectic to nematic, nematic to isotropic), while exothermic peaks on a cooling scan represent the reverse processes. icm.edu.pl The position of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. This data is crucial for constructing a complete thermal profile of the material.

Research on various homologous series of benzoic acid derivatives demonstrates a systematic variation in transition temperatures and enthalpies with changes in the length of the alkyl chain. nih.govnih.gov This information provides insight into how molecular structure influences the stability and range of the mesophases.

Below is a representative data table illustrating the kind of information obtained from DSC analysis for a homologous series of 4-n-alkanoyloxy benzoic acids, which are structurally related to the subject compound.

| Compound (n) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 3 | SmC → I | 78.5 | - |

| 7 | Cr → SmC | 97.4 | 33.2 |

| SmC → I | 101.2 | 1.1 | |

| 13 | Cr → SmC | 55.9 | 45.4 |

| SmC → I | 106.9 | 5.3 | |

| This table is generated based on data for 4-n-alkanoyloxy benzoic acids and is for illustrative purposes. Cr = Crystal, SmC = Smectic C, I = Isotropic. nih.gov |

X-ray Diffraction (XRD) for Mesophase Identification

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the molecular arrangement and structural parameters within liquid crystal mesophases. york.ac.uk By analyzing the scattering pattern of X-rays passing through a sample, researchers can determine the type of order (positional and orientational) and measure key structural features like layer spacing in smectic phases.

In a typical XRD experiment on a liquid crystal, the diffraction pattern consists of two main regions:

Small-angle region: Diffuse peaks in this region are indicative of the long-range positional order characteristic of smectic phases. The position of these peaks can be used to calculate the smectic layer spacing (d-spacing). For nematic phases, which lack positional order, only a very diffuse scattering halo is observed.

Wide-angle region: A broad, diffuse halo in this region corresponds to the average distance between molecules, indicating the liquid-like short-range order within the mesophase.

Studies on derivatives such as 4-hexylphenyl 4-cyanobenzoyloxybenzoate have utilized XRD to confirm the presence of a smectic A2 structure. The analysis of the small-angle reflections provides the smectic layer thickness, while the wide-angle reflections can be used to calculate the orientational order parameter, a measure of how well the molecules are aligned. The combination of small- and wide-angle XRD data is often essential for unambiguously distinguishing between different types of smectic phases (e.g., Smectic A, Smectic C, Smectic B). york.ac.ukresearchgate.net

The table below shows example XRD data for a related compound, 4-hexylphenyl 4-cyanobenzoyloxybenzoate (DB6CN), in its smectic A phase.

| Temperature (°C) | d-spacing of nih.gov peak (Å) | d-spacing of researchgate.net peak (Å) |

| 120 | 24.84 | 12.42 |

| 125 | 24.81 | 12.41 |

| 130 | 24.79 | 12.40 |

| 135 | 24.77 | 12.39 |

| This table is based on data for a derivative of this compound and serves as an example of XRD results. |

Applications of 4 4 Hexylphenyl Benzoic Acid in Advanced Functional Materials

Integration of 4-(4-Hexylphenyl)benzoic Acid Derivatives in Dye-Sensitized Solar Cells (DSCs)

Derivatives of this compound are utilized in the design of organic sensitizers, which are critical components for the performance of Dye-Sensitized Solar Cells (DSCs).

In the architecture of donor-π-acceptor (D-π-A) organic dyes, the benzoic acid portion of the this compound structure typically serves a dual function. Primarily, the carboxylic acid group (-COOH) acts as an effective anchoring group, adsorbing the dye molecule onto the surface of a semiconductor nanoparticle layer, commonly titanium dioxide (TiO₂). This firm attachment is crucial for efficient electron transfer from the excited dye to the semiconductor's conduction band.

Furthermore, the benzoic acid moiety, particularly when modified with electron-withdrawing groups, functions as the electron acceptor part of the dye. Upon light absorption, an electron is promoted from the electron donor part of the molecule, travels through the π-conjugated bridge, and localizes on this acceptor moiety before its injection into the TiO₂. The phenyl ring system provides a rigid and electronically conductive pathway to facilitate this charge separation.

The specific structure of the dye, including the donor and π-bridge components linked to the this compound acceptor, fine-tunes the device's performance metrics. For instance, studies on various D-π-A dyes have demonstrated a range of efficiencies, highlighting the importance of molecular engineering.

Table 1: Illustrative Photovoltaic Performance of DSCs with Different Organic Dyes

| Sensitizer Type | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) |

|---|---|---|---|---|

| DTPBT-based Dye (DTP4) | 15.54 | 0.69 | 0.70 | 7.55 rsc.org |

| Quinoxaline Dye | - | - | - | 8.38 rsc.org |

| Indenoperylene Dye | - | - | - | 11.5 bohrium.com |

| Copolymeric Metal Complex | 19.17 | - | - | 10.96 rsc.org |

Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, PCE = Power conversion efficiency. Data is illustrative of high-performing DSCs.

Utilization as Building Blocks for Supramolecular Polymers and Block Copolymers

The self-assembly capabilities of this compound make it an excellent building block for constructing complex polymeric architectures with ordered nanostructures.

The carboxylic acid group of this compound can form strong, directional hydrogen bonds with complementary functional groups, such as another carboxylic acid or a pyridine (B92270) group. nih.govrsc.org When two benzoic acid molecules pair up, they create a dimerized, rod-shaped mesogenic unit. nih.gov This self-assembly process is a key driver for the formation of supramolecular liquid crystalline polymers. nih.govdntb.gov.ua These materials exhibit phases with long-range orientational order, such as nematic or smectic phases, which are sensitive to external stimuli like temperature or pH. nih.gov This responsiveness makes them suitable for applications in smart materials, including actuators and sensors. nih.gov

Block copolymers composed of distinct, covalently linked segments (blocks) with different physical properties can self-assemble into highly ordered nanostructures. ntu.edu.twmdpi.com The rigid, rod-like structure of the this compound unit makes it an ideal "rod" segment in "rod-coil" block copolymers. rsc.org In these architectures, the rigid block is connected to a flexible, amorphous "coil" block, such as poly(ethylene glycol) or poly(δ-decanolactone). ntu.edu.twresearchgate.net The inherent incompatibility and different packing preferences between the rod and coil segments drive microphase separation, leading to the formation of various morphologies like lamellae, cylinders, or spheres on the nanoscale. ntu.edu.tw These structured materials are of interest for applications in nanotechnology and advanced materials. semanticscholar.org

Development of Optoelectronic and Electro-optic Materials

The liquid crystalline properties inherent to this compound and its derivatives are central to their use in optoelectronic and electro-optic applications. ossila.com Materials that exhibit liquid crystal phases can manipulate light due to their anisotropic optical properties. nih.gov The alignment of the rod-shaped molecules can be controlled by external stimuli, most notably electric fields. ossila.comresearchgate.net

This principle is the basis for liquid crystal displays (LCDs), where applying a voltage alters the orientation of the liquid crystal molecules, thereby modulating the passage of polarized light. Benzoic acid derivatives are a well-established class of liquid crystals used in such display technologies. researchgate.netnih.gov Furthermore, the high degree of order in the liquid crystalline state can enhance properties relevant to other optoelectronic devices, such as polarized light emission in organic light-emitting diodes (OLEDs) or charge transport in organic solar cells. ossila.com The ability to tune the optical and electrical properties by modifying the chemical structure makes these compounds versatile for creating next-generation electro-optic materials. ossila.comresearchgate.net

Precursors for Specialized Organic Semiconductors and Charge Transport Materials

This compound is a significant precursor in the synthesis of advanced organic electronic materials. Its molecular architecture, which combines a rigid biphenyl (B1667301) core with a flexible hexyl alkyl chain, makes it an ideal building block for creating specialized organic semiconductors and charge transport materials. The biphenyl unit provides a robust, conjugated system that facilitates intermolecular π-π stacking—a critical factor for efficient charge transport. city.ac.uk Concurrently, the hexyl group enhances the material's solubility in organic solvents, which is crucial for solution-based processing and fabrication of thin-film devices. cam.ac.uk Furthermore, this specific combination of rigid and flexible components predisposes the resulting molecules to form highly ordered liquid crystalline phases, which can dramatically improve charge carrier mobility. rsc.org

Detailed Research Findings

Research has demonstrated the successful incorporation of the 4-hexylphenyl moiety into larger, more complex molecular structures designed for high-performance electronics. A notable example is the development of 2-(4-hexylphenyl) cam.ac.ukbenzothieno[3,2-b] cam.ac.ukbenzothiophene (C6-Ph-BTBT), an environmentally and thermally stable organic semiconductor. rsc.org This material is synthesized through Suzuki coupling, a standard method for creating carbon-carbon bonds between aromatic rings. The inclusion of the 4-hexylphenyl group in the BTBT core induces the formation of multiple liquid crystal phases (Smectic A, E, and K or H). rsc.org This molecular ordering is directly linked to the material's excellent electronic properties. When fabricated into top-contact, bottom-gate organic thin-film transistors (OTFTs), C6-Ph-BTBT has exhibited outstanding performance in ambient air. rsc.org

The key performance metrics for this material are summarized in the table below.

| Property | Value |

| Highest Hole Mobility (µ) | 4.6 cm² V⁻¹ s⁻¹ |

| On/Off Current Ratio | 2.2 x 10⁷ |

| Device Configuration | Polycrystalline Organic Thin-Film Transistor |

Table 1: Performance characteristics of the organic semiconductor C6-Ph-BTBT, which is derived from a 4-hexylphenyl precursor. rsc.org

Another area of research involves using the 4-hexylphenyl group to modify cumulenes for semiconductor applications. cam.ac.uk Scientists have synthesized tetra(4-hexylphenyl) uni.lucumulene, designated uni.luPhHex, with the specific goal of improving the material's solubility and its ability to form uniform films—a common challenge in organic electronics. cam.ac.uk While preliminary tests of field-effect transistors using uni.luPhHex showed lower performance compared to the parent compound without the alkyl groups (tetraphenyl uni.lucumulene), the study underscores the strategic use of the 4-hexylphenyl unit to enhance processability. cam.ac.uk It also highlights the need to optimize film-forming techniques to fully capitalize on the benefits of such chemical modifications. cam.ac.uk

The preliminary comparison between the modified and parent cumulene compounds is detailed below.

| Compound | Performance Note | Rationale for Precursor Use |

| uni.luPhHex | Poorer initial performance in field-effect transistors. | Incorporation of 4-hexylphenyl groups was designed to improve solubility and enhance film formation. cam.ac.uk |

| Tetraphenyl uni.lucumulene | Higher performance in initial tests. | Serves as the parent compound for comparison. cam.ac.uk |

Table 2: Comparison of a cumulenic semiconductor with and without the 4-hexylphenyl modification, highlighting the role of the precursor in altering material properties. cam.ac.uk

Future Research Directions and Emerging Opportunities for 4 4 Hexylphenyl Benzoic Acid

The unique molecular architecture of 4-(4-hexylphenyl)benzoic acid, featuring a rigid biphenyl (B1667301) core coupled with a flexible alkyl chain and a functional carboxylic acid group, positions it as a valuable building block in materials science. ontosight.aievitachem.com Its inherent mesogenic properties are a key driver for its application in liquid crystals. ontosight.aievitachem.com Future research is poised to expand its utility far beyond current applications, venturing into sustainable synthesis, predictive material design, smart materials, and advanced hybrid systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(4-Hexylphenyl)benzoic Acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a tightly sealed container in a cool, dry area, isolated from oxidizing agents. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Refer to SDS guidelines for similar benzoic acid derivatives, which emphasize avoiding environmental release and using chemical incineration for disposal .

Q. How should researchers dispose of this compound waste responsibly?

- Methodological Answer : Follow institutional hazardous waste guidelines. Small quantities can be dissolved in a combustible solvent (e.g., ethanol) and incinerated in a facility equipped with afterburners and scrubbers to neutralize acidic byproducts. Large-scale disposal requires coordination with licensed waste management services. Document disposal procedures to comply with local regulations, as outlined in TCI America’s SDS for structurally related compounds .

Q. What analytical techniques are suitable for preliminary characterization of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hexylphenyl and benzoic acid moieties. High-performance liquid chromatography (HPLC) with UV detection can assess purity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-validate results with mass spectrometry (LC-MS) for molecular weight confirmation, as demonstrated in studies on analogous benzoic acid derivatives .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yields?

- Methodological Answer : Employ Suzuki-Miyaura coupling between 4-bromohexylbenzene and a boronic ester of benzoic acid, using palladium catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture. Optimize reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid). Post-reaction, purify via recrystallization from ethanol/water. Monitor intermediates using thin-layer chromatography (TLC) and adjust reaction times based on kinetic studies, as inferred from synthesis strategies for ester-linked benzoic acid derivatives .

Q. What experimental approaches address conflicting data on the compound’s thermal stability?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for similar benzoic acids). Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. For reactive byproduct identification, use gas chromatography-mass spectrometry (GC-MS) post-pyrolysis. Compare results with computational models (e.g., density functional theory) to predict bond dissociation energies, resolving discrepancies in stability profiles .

Q. How can researchers evaluate the ecological impact of this compound given limited ecotoxicity data?

- Methodological Answer : Perform acute toxicity assays using model organisms:

- Daphnia magna : 48-hour LC₅₀ tests in freshwater.

- Aliivibrio fischeri : Bioluminescence inhibition assay (Microtox®).

- Soil microbiota : Measure biodegradation rates via CO₂ evolution tests.

Extrapolate results using quantitative structure-activity relationship (QSAR) models, referencing gaps in SDS ecotoxicity data for related compounds .

Q. What strategies are effective in studying the compound’s potential as a enzyme inhibitor?

- Methodological Answer : Use fluorescence-based assays to screen for inhibition of target enzymes (e.g., cyclooxygenase or lipoxygenase). Perform kinetic analyses (Km and Vmax determination) to identify competitive/non-competitive mechanisms. Validate with X-ray crystallography or cryo-EM to visualize binding interactions. Cross-reference structural analogs, such as sulfonamide-linked benzoic acids, which show efficacy in carbonic anhydrase inhibition .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.